BMS-986187

Description

Properties

IUPAC Name |

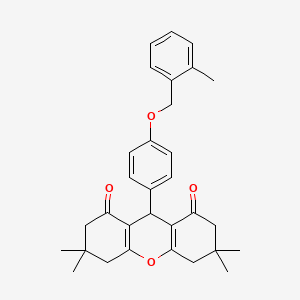

3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKIYVKPQNKSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of BMS-986187: A Technical Guide to its Allosteric Modulation and Biased Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action at opioid receptors. Identified through high-throughput screening, it is a potent, selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and, to a notable extent, the kappa-opioid receptor (KOR).[1] What distinguishes this compound is its dual functionality; it not only enhances the binding and efficacy of endogenous and exogenous orthosteric agonists but also exhibits intrinsic agonist activity, a characteristic that has led to its classification as an "ago-PAM" or a G protein-biased allosteric agonist.[1] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.

Allosteric Modulation and Receptor Selectivity

This compound functions as a positive allosteric modulator by binding to a site on the opioid receptor that is topographically distinct from the orthosteric binding pocket where endogenous ligands like enkephalins bind.[2][3] This allosteric interaction results in a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists.

The compound displays significant selectivity for the delta and kappa-opioid receptors over the mu-opioid receptor (MOR). It exhibits approximately 100-fold greater selectivity for potentiating DOR signaling over MOR.[1] The affinity of this compound for the allosteric site on DOR and KOR is about 20- to 30-fold higher than for the corresponding site on the MOR.[1]

Biased Agonism: Preferential G Protein Signaling

A key feature of this compound's mechanism of action is its profound biased agonism. Even in the absence of an orthosteric agonist, this compound can directly activate the DOR, leading to the initiation of downstream signaling cascades.[4][5] However, this activation is heavily biased towards the G protein signaling pathway, with minimal to no recruitment of β-arrestin 2.[4][5] This preferential activation of G protein-mediated signaling pathways is a highly sought-after characteristic in drug development, as it may separate therapeutic effects from undesirable side effects often associated with β-arrestin recruitment, such as receptor desensitization, internalization, and the initiation of other signaling cascades.[5]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound at opioid receptors.

Table 1: Positive Allosteric Modulator (PAM) Activity of this compound

| Receptor | Orthosteric Agonist | Assay | Parameter | Value | Reference |

| DOR | Leu-enkephalin | Affinity Increase | Fold-Increase | 32-fold | [1] |

| DOR | SNC80, TAN67 | Potency Enhancement | EC50 | 30 nM | [6] |

| MOR | DAMGO | G Protein Activation | EC50 | 3,000 nM | [1] |

| KOR | Dynorphin A | G Protein Activation | EC50 | Potent PAM | [1] |

Table 2: Direct Agonist Activity of this compound at the Delta-Opioid Receptor

| Assay | Cell Line | Parameter | Value | Reference |

| G Protein Activation ([35S]GTPγS Binding) | HEK-hDOPr membranes | EC50 | 301 nM | [1] |

| G Protein Activation ([35S]GTPγS Binding) | HEK-hDOPr membranes | Emax | 92% (relative to SNC80) | [1] |

| β-Arrestin 2 Recruitment | HTLA cells with hDOR-TANGO | EC50 | 579 µM | [1] |

| Binding Affinity (Functional) | WT δ-opioid receptor | KB | ~0.6 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a direct agonist and its potentiation of orthosteric agonists.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human delta-opioid receptor (HEK-hDOPr).

-

Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM final concentration), and varying concentrations of this compound or an orthosteric agonist.

-

For PAM studies, add a fixed concentration of orthosteric agonist with varying concentrations of this compound.

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM final concentration).

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

-

Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

β-Arrestin 2 Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated receptor.

Objective: To assess the ability of this compound to promote the interaction between DOR and β-arrestin 2.

Methodology:

-

Cell Culture and Plating:

-

Use a specialized cell line, such as the DiscoverX PathHunter HTLA cells, which co-express the human DOR fused to a ProLink (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

-

Plate the cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Compound Addition and Incubation:

-

Add varying concentrations of this compound or a control agonist (e.g., SNC80) to the cells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.

-

-

Detection:

-

Add the PathHunter detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the response of a full agonist.

-

Plot the percentage of maximal response against the logarithm of the compound concentration to determine the EC50.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to BMS-986187: A G-protein Biased Agonist at the δ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic candidate due to its unique profile as a G-protein biased agonist at the δ-opioid receptor (DOR).[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The focus is on its biased signaling properties, which favor the G-protein-mediated signaling cascade over the β-arrestin pathway, a characteristic that may offer therapeutic advantages.[1][2] this compound also functions as a positive allosteric modulator (PAM) of the δ-opioid receptor, further enhancing its therapeutic potential.[4][5][6]

Core Concepts: G-Protein Biased Agonism at the δ-Opioid Receptor

The δ-opioid receptor, a G-protein coupled receptor (GPCR), can initiate distinct intracellular signaling cascades upon activation. The "classical" pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, the desired analgesic and antidepressant effects.[7][8] Alternatively, the receptor can engage β-arrestin proteins, which desensitize the G-protein signal and can initiate a separate wave of signaling, sometimes associated with adverse effects or the development of tolerance.[3][9]

A G-protein biased agonist, such as this compound, preferentially activates the G-protein pathway while minimally engaging, or even antagonizing, the β-arrestin pathway.[1][2] This biased signaling is a sought-after property in drug development, as it holds the promise of separating the therapeutic effects from the undesirable side effects. This compound has been shown to be a G-protein biased allosteric agonist, demonstrating direct activation of the receptor from an allosteric site, a novel mechanism for achieving signaling bias.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound at the human δ-opioid receptor.

Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Cell System | Reference |

| This compound | 301 ± 85 | 99 ± 6 | HEK-hDOR membranes | [1] |

| SNC80 | 19 ± 11 | 100 | HEK-hDOR membranes | [1] |

| This compound | 1681 ± 244 | ~138 | Mouse brain homogenates | [1] |

| SNC80 | 203 ± 31 | 100 | Mouse brain homogenates | [1] |

Table 2: β-Arrestin 2 Recruitment

| Ligand | EC₅₀ (μM) | Eₘₐₓ (% of SNC80) | Cell System | Reference |

| This compound | 579 | Low/Not significant | HTLA cells with hDOR-TANGO | [10] |

| SNC80 | 0.353 ± 0.141 | 100 | HTLA cells with hDOR-TANGO | [1] |

| TAN-67 | 0.327 ± 0.176 | Similar to SNC80 | HTLA cells with hDOR-TANGO | [1] |

| DPDPE | 16.1 ± 8.0 | Similar to SNC80 | HTLA cells with hDOR-TANGO | [1] |

Table 3: Positive Allosteric Modulator (PAM) Activity

| Parameter | Value | Assay | Reference |

| EC₅₀ (as a PAM) | 30 nM | β-arrestin recruitment (potentiation of leu-enkephalin) | [3][5][6] |

| Affinity (pKB) | 5.50 ± 0.51 | ERK signaling (potentiation of leu-enkephalin) | [4] |

| Cooperativity (log αβ) | 1.03 ± 0.25 | ERK signaling (potentiation of leu-enkephalin) | [4] |

Table 4: Bias Factor

| Ligand | Bias Factor (vs. SNC80) | Method | Reference |

| This compound | 82 | log(Eₘₐₓ/EC₅₀) for GTPγS vs. β-arrestin 2 | [4] |

| DPDPE | 11 | log(Eₘₐₓ/EC₅₀) for GTPγS vs. β-arrestin 2 | [4] |

Table 5: Receptor Phosphorylation and Internalization

| Ligand | Receptor Phosphorylation (Ser³⁶³) | Receptor Internalization | Reference |

| This compound | Not significant | Low | [1][4] |

| SNC80 | Significant | High | [1][4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the δ-Opioid Receptor

The following diagram illustrates the biased signaling of this compound at the δ-opioid receptor.

Experimental Workflow for Assessing Biased Agonism

The following diagram outlines a typical experimental workflow to characterize a biased agonist like this compound.

Logical Relationship of G-Protein Biased Agonism

This diagram illustrates the decision-making logic for classifying a compound as a G-protein biased agonist.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

1. Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from HEK-hDOR cells).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP (Guanosine 5'-diphosphate).

-

This compound and reference agonists (e.g., SNC80) at various concentrations.

-

Unlabeled GTPγS for determining non-specific binding.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation cocktail and a microplate scintillation counter.

2. Membrane Preparation:

-

Culture cells expressing the δ-opioid receptor to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane aliquots at -80°C.

3. Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

GDP to a final concentration of 10-30 µM.

-

Varying concentrations of this compound or reference agonist.

-

For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

-

-

Add cell membranes (typically 10-20 µg of protein per well).

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Normalize the data to the maximal response of a reference full agonist (e.g., SNC80).

-

Plot the percentage of specific binding against the logarithm of the agonist concentration.

-

Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor, often using enzyme fragment complementation technology.

1. Materials:

-

A stable cell line co-expressing the δ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Cell culture medium and supplements.

-

This compound and reference agonists (e.g., SNC80) at various concentrations.

-

Assay plates (e.g., 384-well white, solid bottom).

-

Detection reagents containing the enzyme substrate.

-

A luminometer.

2. Cell Culture and Plating:

-

Culture the engineered cell line according to the supplier's instructions.

-

Harvest the cells and resuspend in assay medium.

-

Dispense the cell suspension into the assay plates at a predetermined density.

-

Incubate the plates to allow for cell adherence.

3. Assay Procedure:

-

Prepare serial dilutions of this compound and reference agonists in assay buffer.

-

Add the compound dilutions to the respective wells of the cell plate. Include a vehicle control.

-

Incubate the plate for 90-120 minutes at 37°C in a humidified incubator.

-

Prepare the detection reagent according to the manufacturer's protocol.

-

After the incubation period, add the detection reagent to each well.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a luminometer.

4. Data Analysis:

-

Normalize the data to the response of a reference full agonist (e.g., SNC80).

-

Plot the relative light units (RLU) against the logarithm of the agonist concentration.

-

Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound represents a compelling example of a G-protein biased agonist at the δ-opioid receptor. Its ability to potently activate the G-protein pathway while minimally engaging the β-arrestin cascade, coupled with its positive allosteric modulatory effects, underscores its potential for developing novel therapeutics with improved safety and efficacy profiles. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to advance the field of biased agonism.

References

- 1. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 9. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

Unraveling the Ago-PAM Activity of BMS-986187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique activity as an ago-positive allosteric modulator (ago-PAM) of the delta-opioid receptor (DOR). This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its ago-PAM activity. We will delve into the quantitative measures of its potency and efficacy, the detailed experimental protocols used for its characterization, and the underlying signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the allosteric modulation of opioid receptors.

Core Concept: Ago-Positive Allosteric Modulation

This compound is classified as an "ago-PAM," which signifies its dual functionality. As a Positive Allosteric Modulator (PAM) , it binds to a site on the delta-opioid receptor that is distinct from the primary (orthosteric) binding site for endogenous and exogenous agonists.[1] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.[1] Uniquely, this compound also exhibits direct agonist activity, meaning it can activate the receptor even in the absence of an orthosteric agonist; this is the "ago" component of its designation.[2][3] This dual activity offers a novel mechanism for modulating receptor signaling, potentially providing therapeutic advantages over traditional orthosteric agonists.

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized through various in vitro assays, revealing its potency as both a PAM and a direct agonist, its selectivity for the delta-opioid receptor, and its biased signaling properties.

Table 1: Potency and Efficacy of this compound as a Positive Allosteric Modulator (PAM)

| Parameter | Value | Assay System | Reference Orthosteric Agonist | Source |

| EC₅₀ (PAM activity) | 30 nM | Not specified | Not specified | [3][4][5] |

| Affinity Enhancement | 32-fold increase | Not specified | Leu-enkephalin | [3] |

| pK₋B | 6.02 (~1 µM) | CHO-OPRD1 cells | Leu-enkephalin | [6] |

| EC₅₀ (PAM with Leu-enkephalin) | 48 nM | CHO-OPRD1 cells | Leu-enkephalin (EC₂₀) | [6] |

Table 2: Ago-PAM (Direct Agonist) Activity of this compound

| Parameter | Value | Assay System | Notes | Source |

| EC₅₀ (G protein signaling) | 301 nM | Not specified | Eₘₐₓ = 92% | [3] |

| EC₅₀ (GTPγS binding) | 301 ± 85 nM | HEK cells expressing human DOR | Less potent than SNC80 (19 ± 11nM) | [2] |

| EC₅₀ (GTPγS binding) | 1681 ± 244 nM | C57/BL6 mouse brain homogenates | Maximal response was 38% greater than SNC80 | [2] |

| EC₅₀ (β-arrestin recruitment) | 579 µM | Not specified | Bias factor = 1787 | [3] |

Table 3: Selectivity Profile of this compound

| Receptor | Activity | EC₅₀ | Selectivity vs. DOR | Source |

| Delta-opioid (DOR) | Potent PAM | 30 nM | - | [4][5] |

| Mu-opioid (MOR) | Weak PAM | 3,000 nM | 100-fold | [3] |

| Kappa-opioid (KOR) | Potent PAM | Not specified | - | [3] |

Signaling Pathways Modulated by this compound

This compound demonstrates significant biased agonism, preferentially activating G protein-mediated signaling pathways over the recruitment of β-arrestin 2.[2][7] This is a key feature of its pharmacology, as β-arrestin recruitment is often associated with receptor desensitization, internalization, and potentially some of the adverse effects of opioid agonists.

The pronounced G protein bias of this compound is evident from its high potency in activating G protein signaling (EC₅₀ = 301 nM) compared to its very low potency for recruiting β-arrestin (EC₅₀ = 579 µM).[3] This biased signaling profile suggests that this compound may offer a therapeutic advantage by minimizing receptor desensitization and other β-arrestin-mediated effects.

Caption: G Protein-Biased Signaling of this compound at the Delta-Opioid Receptor.

Experimental Protocols

The characterization of this compound's ago-PAM activity involves a suite of in vitro functional assays. Below are detailed methodologies for the key experiments cited.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins by the delta-opioid receptor, a proximal event in the signaling cascade.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to stimulate G protein activation.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human delta-opioid receptor (or mouse brain homogenates) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.

-

Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

-

Assay Procedure:

-

Membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP (to ensure G proteins are in their inactive state) and [³⁵S]GTPγS.

-

The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Filters are washed with ice-cold buffer.

-

-

Detection:

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression.

-

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated delta-opioid receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to induce β-arrestin 2 recruitment.

Methodology:

-

Cell Culture:

-

A cell line, such as HEK293 or CHO, is used, which is engineered to co-express the delta-opioid receptor and a β-arrestin 2 fusion protein.

-

Commonly used systems include DiscoverX's PathHunter® assay, which utilizes enzyme fragment complementation.

-

-

Assay Procedure:

-

Cells are plated in microtiter plates and incubated.

-

Cells are then treated with varying concentrations of this compound.

-

The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

A detection reagent is added, which generates a chemiluminescent or fluorescent signal upon the interaction of the receptor and β-arrestin.

-

The signal is read using a plate reader.

-

-

Data Analysis:

-

Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are calculated to quantify the recruitment of β-arrestin.

-

Caption: Workflow for the β-Arrestin Recruitment Assay.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the G protein signaling cascade.

Objective: To assess the ability of this compound to stimulate a downstream signaling event.

Methodology:

-

Cell Culture and Stimulation:

-

Cells expressing the delta-opioid receptor (e.g., HEK-hDOPr) are cultured in plates.

-

Cells are serum-starved to reduce basal ERK phosphorylation.

-

Cells are then stimulated with this compound for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis:

-

The stimulation is terminated, and cells are lysed to release cellular proteins.

-

-

Detection:

-

The levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 in the cell lysates are measured.

-

This is typically done using an immunoassay format, such as an ELISA or an AlphaScreen® SureFire® assay.

-

-

Data Analysis:

-

The ratio of pERK to total ERK is calculated to normalize for cell number and protein loading.

-

The fold-change in pERK levels relative to an unstimulated control is determined.

-

It is noteworthy that while this compound is a potent activator of G proteins, it has been shown to elicit only low levels of ERK1/2 phosphorylation on its own.[2] However, as a PAM, it can enhance the potency of orthosteric agonists in promoting ERK1/2 phosphorylation.[2]

Conclusion

This compound represents a compelling example of an ago-positive allosteric modulator with a distinct pharmacological profile. Its potent ago-PAM activity at the delta-opioid receptor, coupled with its pronounced G protein signaling bias, makes it a valuable tool for dissecting the complexities of opioid receptor function. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to understand and utilize this unique compound. The novel mechanism of action of this compound may pave the way for the development of a new generation of therapeutics with improved efficacy and safety profiles for a range of disorders, including chronic pain and depression.[2]

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. pubs.acs.org [pubs.acs.org]

BMS-986187: A Technical Guide to its Discovery, Synthesis, and Allosteric Modulation of the δ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986187 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain and mood disorders.[1] Discovered through high-throughput screening, this molecule represents a significant advancement in opioid pharmacology, offering a novel mechanism to modulate the endogenous opioid system.[2] Unlike traditional orthosteric agonists that directly activate receptors, this compound binds to a distinct allosteric site, enhancing the affinity and/or efficacy of endogenous ligands like leu-enkephalin.[1][3] Notably, it also exhibits "ago-PAM" activity, capable of directly activating the receptor in the absence of an orthosteric agonist, with a strong bias towards G-protein signaling over β-arrestin recruitment.[2][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies used to characterize this compound.

Discovery and Synthesis

Discovery

This compound was identified by Bristol Myers Squibb through a high-throughput screening (HTS) campaign designed to find selective positive allosteric modulators of the δ-opioid receptor.[2][6] This approach sought compounds that could potentiate the effects of endogenous opioids, a strategy with potential advantages over direct agonists, including improved safety and maintenance of the natural patterns of receptor signaling.[1][3] The initial screening led to the identification of a hit compound which, through subsequent structure-activity relationship (SAR) studies and optimization, yielded this compound as a lead candidate with high potency and selectivity.[3]

References

- 1. Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Influence of BMS-986187 on Leu-enkephalin's Affinity for the Delta-Opioid Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the effects of BMS-986187 on the binding affinity of leu-enkephalin to the delta-opioid receptor (DOR). This compound is a potent, selective, and G-protein-biased positive allosteric modulator (PAM) of the DOR, a key target in the development of therapeutics for pain and depression.[1][2][3] This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Modulatory Effects

This compound significantly enhances the affinity and potency of endogenous and synthetic agonists at the DOR.[4][5] Its primary mechanism involves binding to an allosteric site on the receptor, which is topographically distinct from the orthosteric site where endogenous ligands like leu-enkephalin bind.[5] This allosteric binding induces a conformational change in the receptor that favors the binding of orthosteric agonists.

The modulatory effects of this compound on the DOR in the presence of various agonists have been quantified across several studies. The table below summarizes these key findings.

| Parameter | Value | Agonist | Cell Line/System | Assay Type | Reference |

| EC50 | 30 nM | - | CHO cells expressing hDOR | β-arrestin recruitment | [3] |

| pKB | 5.50 ± 0.51 | Leu-enkephalin | Cell lines expressing hDOR | ERK phosphorylation | [4] |

| Fold Increase in Affinity | 32-fold | Leu-enkephalin | Not specified | Not specified | [6] |

| log αβ | 1.03 ± 0.25 | Leu-enkephalin | Cell lines expressing hDOR | ERK phosphorylation | [4] |

| EC50 (G protein activation) | 301 nM | - | Clonal cell lines expressing DOR | G protein activation | [6] |

| EC50 (β-arrestin recruitment) | 579 µM | - | Clonal cell lines expressing DOR | β-arrestin recruitment | [6] |

| Selectivity | 100-fold for DOR over MOR | - | Recombinant cell lines | Not specified | [4][6] |

| Affinity (KB) | ~0.6 µM | SNC-80 | WT δ-opioid receptor | Functional assays | [5] |

Signaling Pathways and Allosteric Modulation

This compound acts as a G-protein-biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[1] This biased agonism is a significant feature, as it may lead to therapeutic profiles with fewer side effects. The following diagram illustrates the canonical signaling pathway of the delta-opioid receptor and the influence of this compound.

Experimental Protocols

The characterization of this compound's effect on leu-enkephalin affinity involves several key in vitro assays. Below are generalized protocols for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the receptor.

Objective: To measure the affinity (Kd) of leu-enkephalin for the DOR in the presence and absence of this compound.

Generalized Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the DOR in a suitable buffer and centrifuge to isolate the cell membranes.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]naltrindole) and varying concentrations of unlabeled leu-enkephalin, with or without a fixed concentration of this compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

ERK Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of G-protein activation.

Objective: To quantify the potentiation of leu-enkephalin-induced ERK phosphorylation by this compound.

Generalized Protocol:

-

Cell Culture: Culture cells expressing the DOR in 96-well plates.

-

Serum Starvation: Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Treat the cells with varying concentrations of leu-enkephalin in the presence or absence of different concentrations of this compound for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Detection: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using an ELISA-based method, such as AlphaScreen or HTRF.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal and plot the concentration-response curves to determine EC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and internalization.

Objective: To assess the effect of this compound on leu-enkephalin-induced β-arrestin recruitment.

Generalized Protocol:

-

Cell Line: Use a cell line co-expressing the DOR fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag (e.g., an enzyme acceptor).

-

Ligand Treatment: Treat the cells with leu-enkephalin with and without this compound.

-

Detection: If β-arrestin is recruited to the receptor, the two tags will come into close proximity, leading to the formation of a functional enzyme that can act on a chemiluminescent substrate. Measure the resulting light signal.

-

Data Analysis: Plot the concentration-response curves to determine the EC50 and Emax values for β-arrestin recruitment.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the binding affinity of a compound.

References

- 1. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. adooq.com [adooq.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Investigating the Biased Allosteric Agonism of BMS-986187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action at the δ-opioid receptor (DOR). It functions as a potent and selective positive allosteric modulator (PAM), but more distinctly, it also acts as a G-protein-biased allosteric agonist.[1][2][3] This dual activity, termed "ago-PAM," allows it to directly activate the DOR from an allosteric site, independent of an orthosteric agonist, and preferentially trigger G-protein-mediated signaling pathways over β-arrestin recruitment.[1][2][4] This biased signaling profile is of high interest as it may offer a novel therapeutic avenue for conditions like chronic pain and depression with an improved side-effect profile compared to traditional opioid agonists.[1][2]

This technical guide provides an in-depth overview of the experimental investigation into the biased allosteric agonism of this compound. It includes a summary of key quantitative data, detailed experimental protocols for the principal assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the pharmacological activity of this compound in comparison to the full orthosteric agonist SNC80.

Table 1: G-Protein Activation ([³⁵S]GTPγS Binding) Data

| Compound | Cell/Tissue Type | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Reference |

| This compound | HEK-hDOPr cells | 301 ± 85 | ~100 | [1] |

| Mouse brain homogenates | 1681 ± 244 | ~138 | [1] | |

| SNC80 | HEK-hDOPr cells | 19 ± 11 | 100 | [1] |

| Mouse brain homogenates | 203 ± 31 | 100 | [1] |

Table 2: β-Arrestin 2 Recruitment Data

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Bias Factor (vs. SNC80) | Reference |

| This compound | >10,000 | Not significant | 82 | [1] |

| SNC80 | 353 ± 141 | 100 | - | [1] |

| DPDPE | 16,100 ± 8,000 | Similar to SNC80 | - | [1] |

| TAN-67 | 327 ± 176 | Similar to SNC80 | - | [1] |

Table 3: ERK1/ERK2 Phosphorylation Data

| Compound (Concentration) | Cell Type | Outcome | Reference |

| This compound (10 µM) | HEK-hDOPr cells | No significant phosphorylation | [1] |

| SNC80 (1 µM) | HEK-hDOPr cells | Robust phosphorylation | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human δ-opioid receptor (HEK-hDOPr) are cultured and harvested.

-

Cells are homogenized in a buffer solution and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an assay buffer.

-

-

Assay Procedure:

-

Membranes are incubated with varying concentrations of this compound or the reference agonist SNC80.

-

The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.

-

The incubation is carried out at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Data are normalized to the maximal response of the full agonist SNC80.

-

Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are calculated using non-linear regression.

-

β-Arrestin 2 Recruitment Assay

This assay assesses the recruitment of β-arrestin 2 to the activated δ-opioid receptor, a key step in receptor desensitization and internalization.

Methodology:

-

Cell Culture and Transfection:

-

Cells (e.g., CHO or HEK293) are co-transfected with plasmids encoding for the δ-opioid receptor and a β-arrestin 2 fusion protein (e.g., β-arrestin 2-GFP).

-

-

Assay Procedure:

-

Cells are seeded in microplates and incubated.

-

Cells are then treated with various concentrations of this compound or SNC80.

-

Following incubation, the cells are fixed.

-

-

Imaging and Quantification:

-

The translocation of the β-arrestin 2-GFP from the cytoplasm to the cell membrane is visualized using high-content imaging or confocal microscopy.

-

The ratio of membrane to cytoplasmic fluorescence intensity is quantified.

-

-

Data Analysis:

-

Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are determined.

-

The bias factor is calculated to compare the relative efficacy of a ligand for G-protein activation versus β-arrestin 2 recruitment, using a reference agonist like SNC80.[1]

-

ERK1/ERK2 Phosphorylation Assay

This assay measures the activation of the MAP kinase signaling pathway downstream of receptor activation.

Methodology:

-

Cell Culture and Stimulation:

-

HEK-hDOPr cells are cultured in serum-free media overnight.

-

Cells are then stimulated with this compound or SNC80 for a short period (e.g., 5 minutes).

-

-

Lysis and Protein Quantification:

-

The cells are lysed, and the total protein concentration of the lysates is determined.

-

-

Detection of Phosphorylated ERK1/ERK2:

-

The levels of phosphorylated ERK1/ERK2 are measured using methods such as Western blotting or an AlphaScreen SureFire p-ERK1/2 kit.

-

-

Data Analysis:

-

The amount of phosphorylated ERK is normalized to the total ERK or a loading control.

-

The fold change in phosphorylation relative to an unstimulated control is calculated.

-

Visualizations

Signaling Pathways

Caption: Biased signaling of this compound at the δ-opioid receptor.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Conclusion

The data and experimental findings robustly demonstrate that this compound is a G-protein-biased allosteric agonist at the δ-opioid receptor.[1][2] It potently activates G-protein signaling to a level comparable with the full orthosteric agonist SNC80, while showing negligible recruitment of β-arrestin 2.[1] This biased agonism translates to a lack of significant ERK1/ERK2 phosphorylation and reduced receptor internalization and desensitization.[1] This unique pharmacological profile makes this compound a valuable tool for dissecting the complexities of opioid receptor signaling and holds promise for the development of novel therapeutics with improved safety and efficacy. Further research into the in vivo consequences of this biased signaling is warranted.

References

- 1. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

BMS-986187's role in G protein signaling versus β-arrestin recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) that exhibits significant signaling bias.[1][2] This technical guide provides an in-depth analysis of this compound's preferential activation of G protein signaling pathways over β-arrestin recruitment. The document outlines the quantitative pharmacology of this compound, details the experimental protocols for assessing its biased agonism, and presents visual representations of the signaling pathways and experimental workflows involved. This information is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, cell signaling, and drug discovery.

Introduction to this compound and Biased Agonism

This compound is a small molecule that acts as an allosteric agonist, or "ago-PAM," at the δ-opioid receptor.[3] Unlike orthosteric agonists that bind to the primary ligand-binding pocket, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and function.[4] this compound has been shown to activate G protein signaling even in the absence of an orthosteric agonist.[3]

A key feature of this compound is its G protein signaling bias. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR). In the case of the δ-opioid receptor, the two major signaling cascades are the G protein-mediated pathway, which is typically associated with therapeutic effects like analgesia, and the β-arrestin recruitment pathway, which is often linked to receptor desensitization, internalization, and potentially adverse effects.[5][6] this compound strongly favors the G protein pathway, exhibiting significantly lower potency and efficacy for β-arrestin 2 recruitment.[5][6] This profile makes it a valuable tool for studying the differential consequences of these two pathways and a potential lead compound for developing safer and more effective therapeutics.

Quantitative Pharmacology of this compound

The signaling bias of this compound has been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters of this compound in comparison to the standard balanced δ-opioid receptor agonist, SNC80.

Table 1: Potency (EC50) of this compound and SNC80 in G Protein Activation and β-Arrestin 2 Recruitment Assays

| Compound | G Protein Activation (GTPγS Binding) EC50 (nM) | β-Arrestin 2 Recruitment (Tango Assay) EC50 (µM) |

| This compound | 301 | 579 |

| SNC80 | 19 | Data not consistently reported, but significantly more potent than this compound |

Data compiled from multiple sources.[3]

Table 2: Efficacy (Emax) and Bias Factor of this compound

| Compound | G Protein Activation (GTPγS Binding) Emax (%) | β-Arrestin 2 Recruitment (Tango Assay) Emax (%) | Bias Factor |

| This compound | 92 | Very low, often not reaching saturation | 1787 |

Efficacy is relative to a standard full agonist. The bias factor is a quantitative measure of the preference for one pathway over another.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway at the δ-Opioid Receptor

The following diagram illustrates the biased signaling of this compound at the δ-opioid receptor.

Caption: this compound biased signaling at the δ-opioid receptor.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This diagram outlines the key steps in the [³⁵S]GTPγS binding assay used to measure G protein activation.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Experimental Workflow: PRESTO-Tango β-Arrestin Recruitment Assay

This diagram illustrates the workflow for the PRESTO-Tango assay to quantify β-arrestin recruitment.

References

- 1. youtube.com [youtube.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of BMS-986187: A Deep Dive into its Molecular Targets

For Immediate Release

WALLINGFORD, CT – Bristol Myers Squibb's investigational compound, BMS-986187, is emerging as a promising therapeutic agent with a unique mechanism of action targeting the delta-opioid receptor (DOR). This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, tailored for researchers, scientists, and drug development professionals. The document synthesizes preclinical findings, outlines key experimental methodologies, and visualizes the compound's engagement with cellular signaling pathways.

Core Therapeutic Target: The Delta-Opioid Receptor

This compound is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR)[1][2]. Unlike traditional agonists that directly activate the receptor at its primary binding site (orthosteric site), this compound binds to a distinct, allosteric site. This binding modulates the receptor's response to endogenous opioids, such as enkephalins, enhancing their natural signaling activity[3]. This mechanism offers the potential for a more nuanced and potentially safer therapeutic profile compared to conventional opioid agonists.

The primary therapeutic areas under investigation for this compound include nervous system disorders, such as depression and pain, as well as gastrointestinal motility disorders like Irritable Bowel Syndrome with Diarrhea (IBS-D)[1][3][4].

A Nuanced Mechanism: G-Protein-Biased Allosteric Agonism

Intriguingly, this compound exhibits properties beyond that of a typical PAM. Studies have demonstrated that it can act as a G-protein-biased allosteric agonist at the DOR[5][6]. This means that even in the absence of an orthosteric agonist, this compound can directly activate the DOR, preferentially signaling through the G-protein pathway while having a minimal effect on the recruitment of β-arrestin 2[5][6]. This biased signaling is a critical feature, as β-arrestin recruitment is often associated with the development of tolerance and other adverse effects of traditional opioids.

The G-protein bias of this compound suggests a novel approach to achieving therapeutic effects with a potentially reduced side-effect profile. By favoring the G-protein pathway, it may be possible to harness the analgesic and antidepressant effects of DOR activation while minimizing receptor desensitization and internalization, which are mediated by β-arrestin[5][6].

Secondary and Off-Target Activities

While the primary focus of this compound is the DOR, some research indicates potential interactions with other opioid receptors. One study has shown that this compound can also act as a PAM at the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR), although with a significantly lower affinity (20- to 30-fold higher affinity for DOR and KOR compared to MOR)[7]. However, another study highlights its 100-fold selectivity for DOR over MOR[3]. This suggests a possible conserved allosteric binding site across different opioid receptor types[7]. Further investigation is required to fully elucidate the clinical relevance of these off-target activities.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of the potency, efficacy, and binding characteristics of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay | Cell Line | Parameter | This compound (EC50) | SNC80 (EC50) | Reference |

| GTPγS Binding | HEK-hDOPr membranes | Potency | 301 ± 85 nM | 19 ± 11 nM | [6] |

| GTPγS Binding | Mouse brain homogenates | Potency | 1681 ± 244 nM | 203 ± 31 nM | [6] |

| β-arrestin 2 Recruitment | Clonal cell lines | Potency | Low potency | - | [5] |

| ERK1/ERK2 Phosphorylation | HEK-hDOPr cells | Activity | No significant activation alone | Robust phosphorylation | [6] |

Table 2: In Vitro Binding Affinity of this compound

| Receptor | Parameter | Value | Reference |

| Delta-Opioid Receptor (WT) | KB | ~0.6 μM | [8] |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Dose | Effect | Reference |

| Castor oil-induced diarrhea | Mouse | 1 mg/kg sc | Significantly delayed time to diarrhea | [3] |

| Novel environment stress-induced hypermotility | Mouse | 1 mg/kg sc | Reduced stress-induced hypermotility | [3] |

| Forced swim test (antidepressant model) | Mouse | - | Produced antidepressant-like effects |

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is crucial for the interpretation of the presented data.

GTPγS Binding Assay

This assay measures the activation of G-proteins, the first step in the signaling cascade following receptor activation.

-

Objective: To determine the potency and efficacy of this compound in activating G-proteins through the delta-opioid receptor.

-

Methodology:

-

Membranes from cells expressing the human delta-opioid receptor (HEK-hDOPr) or mouse brain homogenates are prepared.

-

Membranes are incubated with increasing concentrations of this compound or the standard DOR agonist SNC80 in the presence of GDP and [³⁵S]GTPγS.

-

Activated G-proteins bind to [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

-

Data are analyzed to determine the EC50 (concentration for half-maximal response) and Emax (maximal response) values.

-

β-Arrestin 2 Recruitment Assay

This assay assesses the recruitment of β-arrestin 2 to the activated receptor, a key step in receptor desensitization and internalization.

-

Objective: To evaluate the bias of this compound towards G-protein signaling versus β-arrestin recruitment.

-

Methodology:

-

Clonal cell lines expressing the delta-opioid receptor and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme) are used.

-

Cells are treated with increasing concentrations of this compound.

-

The recruitment of β-arrestin 2 to the receptor is measured by detecting the reporter enzyme's activity.

-

Potency for β-arrestin 2 recruitment is compared to its potency for G-protein activation to determine signaling bias.

-

ERK1/ERK2 Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of DOR activation.

-

Objective: To determine the effect of this compound on the ERK1/ERK2 signaling cascade.

-

Methodology:

-

HEK-hDOPr cells are treated with this compound alone or in combination with an orthosteric agonist.

-

Cell lysates are collected and subjected to Western blotting.

-

Phosphorylated ERK1/ERK2 and total ERK1/ERK2 levels are detected using specific antibodies.

-

The ratio of phosphorylated to total ERK is calculated to determine the extent of pathway activation.

-

Receptor Internalization Assay

This assay quantifies the movement of receptors from the cell surface to the interior of the cell following agonist stimulation.

-

Objective: To assess the ability of this compound to induce delta-opioid receptor internalization.

-

Methodology:

-

Cells expressing a tagged version of the delta-opioid receptor (e.g., FLAG-tagged) are used.

-

Cells are treated with this compound or a known internalizing agonist like SNC80.

-

The amount of receptor remaining on the cell surface is quantified using techniques such as ELISA or flow cytometry with an antibody against the tag.

-

A decrease in surface receptor levels indicates internalization.

-

In Vivo Models of Gastrointestinal Motility

These models are used to assess the therapeutic potential of this compound in treating disorders like IBS-D.

-

Castor Oil-Induced Diarrhea Model:

-

Objective: To evaluate the anti-diarrheal effects of this compound.

-

Protocol: Mice are administered this compound or vehicle subcutaneously. After a set period, castor oil is administered orally to induce diarrhea. The time to the first diarrheal event is recorded.

-

-

Novel Environment Stress-Induced Hypermotility Model:

-

Objective: To assess the effect of this compound on stress-induced colonic hypermotility.

-

Protocol: Mice are treated with this compound or vehicle. They are then placed in a novel, stressful environment. Fecal output is measured over a specific time period as an indicator of gut motility.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. BMS986187 | Opioid Receptor | TargetMol [targetmol.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of BMS-986187 in Treating Chronic Pain and Depression: A Technical Whitepaper

A Deep Dive into the Pharmacology of a Novel δ-Opioid Receptor Positive Allosteric Modulator

The δ-opioid receptor (DOR) has long been a target of interest for the development of novel analgesics and antidepressants, offering a potential alternative to traditional µ-opioid receptor agonists with a more favorable side-effect profile. BMS-986187, a potent and selective positive allosteric modulator (PAM) of the DOR, represents a significant advancement in this area.[1] This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its unique mechanism of action and its potential therapeutic applications in chronic pain and depression for researchers, scientists, and drug development professionals.

Core Mechanism: A Biased Allosteric Agonist

This compound is distinguished by its function as a G-protein-biased allosteric agonist of the DOR.[2][3] Unlike orthosteric agonists that bind to the primary receptor site, this compound binds to an allosteric site, modulating the receptor's response to endogenous ligands like enkephalins.[4][5] This allosteric modulation enhances the potency and/or efficacy of orthosteric DOR agonists in cellular assays.[5]

Crucially, this compound exhibits "biased signaling," preferentially activating G-protein signaling pathways over the β-arrestin 2 recruitment pathway.[2][3] This is a key characteristic, as the G-protein pathway is associated with the therapeutic effects of analgesia and mood regulation, while β-arrestin 2 recruitment is often linked to adverse effects such as receptor desensitization, internalization, and the development of tolerance. The G-protein bias of this compound suggests the potential for a sustained therapeutic effect with a reduced liability for tolerance.[2][3]

Quantitative Pharmacology of this compound

The following tables summarize the key in vitro pharmacological data for this compound, highlighting its potency, efficacy, and selectivity.

Table 1: In Vitro Potency and Efficacy of this compound at the δ-Opioid Receptor

| Parameter | Value | Notes |

| EC50 (DOR PAM) | 30 nM | Half-maximal effective concentration as a DOR positive allosteric modulator.[1] |

| G-protein Activation (EC50) | 301 nM | Concentration for half-maximal G-protein activation.[1] |

| G-protein Activation (Emax) | 92% | Maximum efficacy for G-protein activation relative to a standard agonist.[1] |

| β-arrestin 2 Recruitment (EC50) | 579 µM | Concentration for half-maximal β-arrestin 2 recruitment.[1] |

| Bias Factor | 1787 | A measure of the preference for G-protein signaling over β-arrestin recruitment.[1] |

| µ-Opioid Receptor PAM (EC50) | 3,000 nM | Demonstrates 100-fold selectivity for DOR over MOR.[1] |

Table 2: Effect of this compound on Orthosteric Ligand Affinity

| Orthosteric Ligand | Fold Increase in Affinity | Notes |

| Leu-enkephalin | 32-fold | This compound significantly enhances the binding of the endogenous opioid peptide.[1] |

Signaling Pathway of this compound at the δ-Opioid Receptor

The following diagram illustrates the biased signaling mechanism of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.[2][3]

G-protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins upon receptor stimulation.

-

Cell Culture: Clonal cell lines expressing the δ-opioid receptor are utilized.

-

Membrane Preparation: Cell membranes are prepared and incubated with this compound at varying concentrations.

-

Binding Reaction: [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the reaction. Upon G-protein activation, GDP is exchanged for [³⁵S]GTPγS.

-

Detection: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting, which is proportional to the level of G-protein activation.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values.

β-arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated receptor.

-

Cell Line: A cell line co-expressing the δ-opioid receptor and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme or fluorescent tag) is used.

-

Ligand Stimulation: Cells are treated with varying concentrations of this compound.

-

Detection: The recruitment of β-arrestin 2 is measured by detecting the signal from the reporter system (e.g., luminescence or fluorescence resonance energy transfer - FRET).

-

Data Analysis: Concentration-response curves are plotted to calculate the EC50 for β-arrestin 2 recruitment.

Receptor Phosphorylation and Internalization Assays

These assays assess downstream events often associated with β-arrestin recruitment.

-

Receptor Phosphorylation:

-

Cells expressing the DOR are treated with this compound.

-

Receptors are immunoprecipitated.

-

Phosphorylation status is determined by Western blotting using phospho-specific antibodies.

-

-

Receptor Internalization:

-

Cells with tagged DOR (e.g., fluorescently labeled) are used.

-

Following treatment with this compound, the localization of the receptor is monitored using microscopy or flow cytometry to quantify the movement from the cell surface to intracellular compartments.

-

Experimental Workflow for Characterizing this compound

The diagram below outlines the typical experimental workflow for characterizing a novel compound like this compound.

Preclinical Evidence for Therapeutic Potential

Preclinical studies in animal models have provided evidence for the therapeutic potential of this compound in both chronic pain and depression.[5] By enhancing the endogenous enkephalin system, this compound has been shown to produce analgesic and antidepressant-like effects.[5] This approach of modulating the natural opioid system offers a more nuanced and potentially safer therapeutic strategy compared to overwhelming the system with exogenous, potent orthosteric agonists.

Future Directions and Conclusion

This compound stands out as a promising therapeutic candidate due to its novel mechanism of action as a G-protein-biased positive allosteric modulator of the δ-opioid receptor. Its ability to selectively amplify the endogenous opioid signaling pathway while minimizing the recruitment of β-arrestin 2 suggests a potential for effective treatment of chronic pain and depression with a reduced risk of tolerance and other adverse effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this and other biased allosteric modulators in treating these complex and debilitating conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Exploring the Effects of BMS-986187 on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) that has shown significant effects on gastrointestinal (GI) motility in preclinical studies.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its impact on GI function, with a focus on colonic motility. The information presented herein is intended to support further research and development of DOR-targeting compounds for the management of GI motility disorders.

Introduction

The endogenous opioid system, present throughout the enteric nervous system (ENS), plays a crucial role in regulating various GI functions, including motility.[7] The delta-opioid receptor (DOR), a key component of this system, has emerged as a promising therapeutic target. This compound acts as a PAM at the DOR, enhancing the signaling of endogenous opioids like enkephalins.[1][4] This allosteric modulation offers a nuanced approach to opioid receptor activation, potentially avoiding the side effects associated with traditional orthosteric agonists.[5] This guide summarizes the key preclinical findings on the effects of this compound on gastrointestinal motility, presents the experimental protocols used in these seminal studies, and illustrates the underlying signaling pathways.

Mechanism of Action: A G-Protein-Biased Allosteric Agonist

This compound is a selective positive allosteric modulator of the DOR.[1] It exhibits ago-PAM activity, meaning that in addition to enhancing the effects of endogenous agonists, it can directly activate the receptor, albeit with a bias towards G-protein activation over β-arrestin 2 recruitment.[8] This biased agonism is a critical feature, as it is hypothesized to contribute to a pharmacological profile with reduced receptor internalization and desensitization compared to full agonists.[8]

Signaling Pathway

The binding of this compound to an allosteric site on the DOR potentiates the receptor's response to endogenous enkephalins. This enhanced activation of the DOR, a G-protein coupled receptor (GPCR), primarily leads to the activation of G-proteins.[8] This initiates a downstream signaling cascade that ultimately modulates neuronal activity in the ENS, leading to an inhibition of colonic motility.[1][4] The biased nature of this compound's signaling, favoring the G-protein pathway while minimally engaging the β-arrestin pathway, is a key aspect of its mechanism.[8]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. <i>In vivo</i> characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 [ouci.dntb.gov.ua]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Preclinical studies of opioids and opioid antagonists on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: [³⁵S]GTPγS Binding Assay for the LPA₁ Receptor Agonist BMS-986187

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for conducting a [³⁵S]GTPγS binding assay to characterize the activity of the G protein-coupled receptor (GPCR) agonist BMS-986187 at the lysophosphatidic acid receptor 1 (LPA₁). This functional assay is a cornerstone in GPCR drug discovery, enabling the quantification of agonist-induced G protein activation. The protocol described herein is designed for researchers, scientists, and drug development professionals to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound, or other LPA₁ agonists. Included are methodologies for membrane preparation, the binding assay procedure, data analysis, and visualization of the LPA₁ signaling pathway and experimental workflow.

Introduction

Lysophosphatidic acid receptor 1 (LPA₁) is a GPCR that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to several G protein families, including Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of intracellular signaling cascades.[1][2] These pathways are integral to numerous physiological and pathological processes, making LPA₁ a significant target for therapeutic intervention.

This compound has been identified as a positive allosteric modulator and a G protein-biased agonist, primarily studied at the δ-opioid receptor.[3][4] Its G protein-biased agonism suggests that it preferentially activates G protein signaling pathways over other pathways, such as β-arrestin recruitment, which could translate to a more targeted therapeutic effect with a reduced side-effect profile.[3][4]

The [³⁵S]GTPγS binding assay is a widely used in vitro functional assay that directly measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G protein.[5][6] In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the extent of G protein activation stimulated by an agonist.[5][6] This provides a robust and sensitive method for characterizing the pharmacological properties of compounds like this compound at the LPA₁ receptor.

Signaling Pathway

The binding of an agonist, such as this compound, to the LPA₁ receptor induces a conformational change in the receptor. This facilitates the release of GDP from the α-subunit of the associated heterotrimeric G protein and the subsequent binding of GTP. This exchange leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins, initiating a signaling cascade.

LPA₁ Receptor Signaling Pathway

Experimental Protocols

Materials and Reagents

-

Membranes: Crude membrane preparations from cells stably expressing the human LPA₁ receptor (e.g., CHO-hLPA₁ or RH7777-hLPA₁ cells).

-

Agonist: this compound

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

Unlabeled GTPγS

-

GDP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.

-

Scintillation Cocktail

-

96-well Filter Plates (e.g., GF/C)

-

Plate Scintillation Counter

Membrane Preparation

-

Culture cells expressing the LPA₁ receptor to ~90% confluency.

-

Harvest the cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., via Bradford assay), and store in aliquots at -80°C.[7]

[³⁵S]GTPγS Binding Assay Procedure

The following workflow outlines the steps for conducting the [³⁵S]GTPγS binding assay.

Experimental Workflow for GTPγS Binding Assay

-

Assay Setup: In a 96-well plate, add the following components in order:

-

25 µL of assay buffer.

-

25 µL of GDP to a final concentration of 10-30 µM.

-